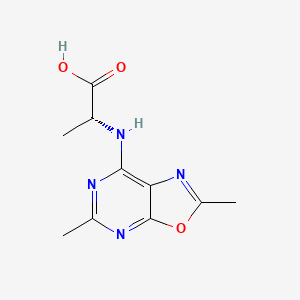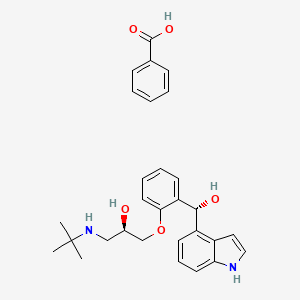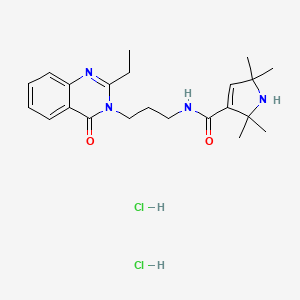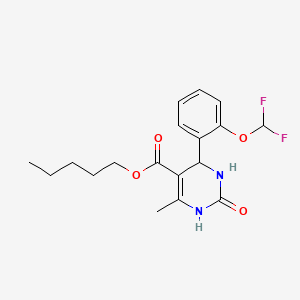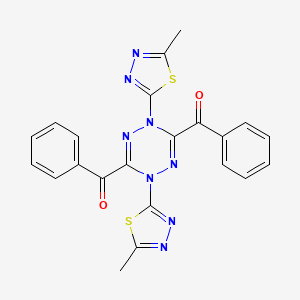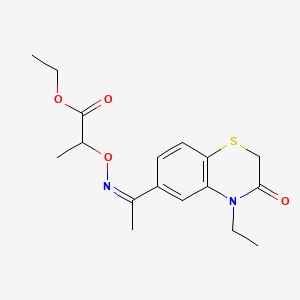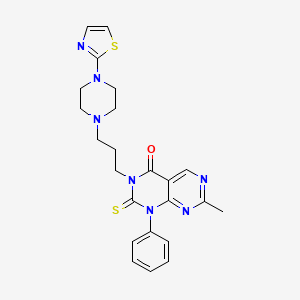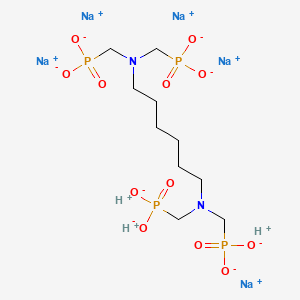
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N'-(2-fluorophenyl)-N-hydroxy-, P-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-(2-fluorophenyl)-N-hydroxy-, P-oxide” is a complex organic compound that features a urea backbone with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the urea backbone, followed by the introduction of the bis(2-chloroethyl)amino group, the tetrahydro-2H-1,3,2-oxazaphosphorin ring, and finally the fluorophenyl and hydroxy groups. Each step requires specific reagents and conditions, such as:
Step 1: Formation of the urea backbone using phosgene and ammonia.
Step 2: Introduction of the bis(2-chloroethyl)amino group through a nucleophilic substitution reaction.
Step 3: Cyclization to form the tetrahydro-2H-1,3,2-oxazaphosphorin ring using appropriate cyclizing agents.
Step 4: Attachment of the fluorophenyl group via a Friedel-Crafts acylation.
Step 5: Hydroxylation to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The P-oxide group can be further oxidized under strong oxidizing conditions.
Reduction: The bis(2-chloroethyl)amino group can be reduced to form secondary amines.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield higher oxides, while reduction could yield secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a tool for studying biochemical pathways.
Medicine: As a potential chemotherapeutic agent due to its structural similarity to known drugs.
Industry: In the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific application. In the context of medicinal chemistry, it could act by:
Molecular Targets: Binding to DNA or proteins, disrupting their function.
Pathways Involved: Inducing apoptosis or inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclophosphamide: A chemotherapeutic agent with a similar oxazaphosphorin ring.
Ifosfamide: Another chemotherapeutic agent with structural similarities.
Melphalan: A nitrogen mustard alkylating agent.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups, which could confer unique biological activity or chemical reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
97139-33-8 |
|---|---|
Molekularformel |
C14H20Cl2FN4O4P |
Molekulargewicht |
429.2 g/mol |
IUPAC-Name |
1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-3-(2-fluorophenyl)-1-hydroxyurea |
InChI |
InChI=1S/C14H20Cl2FN4O4P/c15-6-8-20(9-7-16)26(24)19-13(5-10-25-26)21(23)14(22)18-12-4-2-1-3-11(12)17/h1-4,13,23H,5-10H2,(H,18,22)(H,19,24) |
InChI-Schlüssel |
IJKDIAPVRQIDPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COP(=O)(NC1N(C(=O)NC2=CC=CC=C2F)O)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


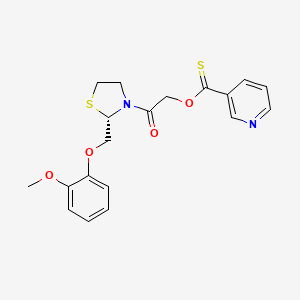
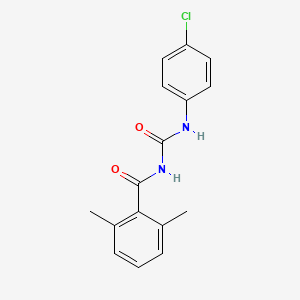
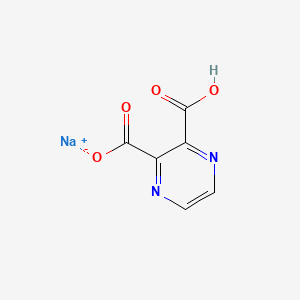
![2'-[(2-Chlorophenyl)amino]-6'-(ethylhexylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B15182817.png)

